molecular formula C23H19N3O3 B2415494 N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide CAS No. 865286-39-1

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide

Cat. No. B2415494
CAS RN: 865286-39-1
M. Wt: 385.423
InChI Key: KUYWBKACGVSMPN-UHFFFAOYSA-N
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Description

The compound “N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide” is a complex organic molecule that contains several functional groups. It has an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The molecule also contains a methoxyphenyl group and a diphenylacetamide group.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the oxadiazole ring might participate in nucleophilic substitution reactions, while the acetamide group could be involved in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces within the substance .

Scientific Research Applications

Computational and Pharmacological Potentials

A study focused on the computational and pharmacological evaluation of 1,3,4-oxadiazole derivatives, including their applications in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds showed moderate inhibitory effects in all assays, with specific derivatives displaying high affinity for cyclooxygenase-2 (COX-2) and 5-lypoxygenase (5-LOX), correlating to significant analgesic and anti-inflammatory effects (Faheem, 2018).

Antimicrobial and Cytotoxicity Studies

Another study synthesized novel oxadiazole derivatives and evaluated them for their antimicrobial activity against various pathogens and cytotoxic effects on NIH/3T3 cells. The findings showed that all compounds, except for one, exhibited significant antibacterial activity against Pseudomonas aeruginosa, with derivatives bearing 4-methoxyphenoxymethyl moiety on the oxadiazole ring showing the highest inhibitory activity against Candida albicans (Kaplancıklı et al., 2012).

Design and Synthesis for Chemotherapeutic Applications

Research on the design and synthesis of new 1,3,4-oxadiazole-benzothiazole and hydrazone derivatives aimed at discovering promising chemotherapeutic agents revealed compounds with significant antimicrobial activity and antiproliferative activity against human tumor cell lines. One compound, in particular, exhibited the highest inhibitory activity against A549 lung and MCF7 breast cancer cell lines (Kaya et al., 2017).

Antioxidant Activity

A series of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives were screened for their antioxidant activity, indicating that these compounds possess different mechanisms of action towards various free radicals tested. One compound was identified as the best radical scavenger, demonstrating the potential of 2,5-disubstituted-1,3,4-oxadiazole for antioxidant activity (Mallesha et al., 2014).

Inhibition of Tyrosinase and Melanin Level

A study on the synthesis, in-vitro, and in-silico evaluation of 1,3,4-Oxadiazoles for their potential to inhibit tyrosinase and reduce melanin levels revealed compounds with significant potent inhibition activity. This research highlights the application of oxadiazole derivatives in addressing hyperpigmentation disorders by modulating tyrosinase enzyme activity (Vanjare et al., 2021).

properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-28-19-14-8-13-18(15-19)22-25-26-23(29-22)24-21(27)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15,20H,1H3,(H,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYWBKACGVSMPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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